3-O-Methyl-N-acetyl-D-glucosamine
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Overview
Description
3-O-Methyl-N-acetyl-D-glucosamine is a derivative of N-acetyl-D-glucosamine, a monosaccharide derivative of glucose. This compound is known for its role as an inhibitor of N-acetylglucosamine kinase, an enzyme involved in the phosphorylation of N-acetylglucosamine . It has a molecular formula of C9H17NO6 and a molecular weight of 235.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl-N-acetyl-D-glucosamine typically involves the selective methylation of the hydroxyl group at the 3-position of N-acetyl-D-glucosamine. This can be achieved through the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl-N-acetyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucosamine derivatives.
Scientific Research Applications
3-O-Methyl-N-acetyl-D-glucosamine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Acts as an inhibitor of N-acetylglucosamine kinase, making it useful in studies of glucose metabolism.
Industry: Used in the production of bioactive compounds and as a precursor in the synthesis of other chemicals.
Mechanism of Action
3-O-Methyl-N-acetyl-D-glucosamine exerts its effects by inhibiting N-acetylglucosamine kinase. This inhibition prevents the phosphorylation of N-acetylglucosamine, thereby affecting the metabolic pathways involving this enzyme. The compound does not affect glucokinase, making it a specific inhibitor for N-acetylglucosamine kinase .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-glucosamine: The parent compound, involved in various metabolic pathways.
N-acetylmannosamine: Another hexosamine derivative with similar inhibitory properties.
3-O-Methyl-D-glucosamine: A methylated derivative without the acetyl group.
Uniqueness
3-O-Methyl-N-acetyl-D-glucosamine is unique due to its selective inhibition of N-acetylglucosamine kinase without affecting glucokinase. This specificity makes it a valuable tool in biochemical studies and potential therapeutic applications .
Properties
Molecular Formula |
C9H17NO6 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
2-deuterio-N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1/i1D |
InChI Key |
SXGSBXSSPNINRW-MVTSXTRHSA-N |
Isomeric SMILES |
[2H]CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC |
Origin of Product |
United States |
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